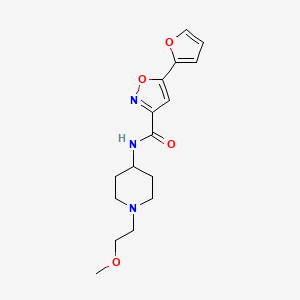

5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Attachment of the Furan Ring: The furan ring can be introduced through a Suzuki coupling reaction, where a furan boronic acid is coupled with a halogenated isoxazole intermediate.

Formation of the Piperidine Ring: The piperidine ring can be synthesized via a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

Final Coupling: The final step involves coupling the piperidine derivative with the isoxazole-furan intermediate using standard amide bond formation techniques, such as the use of coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide could be investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

5-(furan-2-yl)-N-(piperidin-4-yl)isoxazole-3-carboxamide: Lacks the methoxyethyl group, which may affect its solubility and biological activity.

5-(thiophen-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide: Contains a thiophene ring instead of a furan ring, which could alter its electronic properties and reactivity.

5-(furan-2-yl)-N-(1-(2-hydroxyethyl)piperidin-4-yl)isoxazole-3-carboxamide: Has a hydroxyethyl group instead of a methoxyethyl group, potentially affecting its hydrogen bonding capabilities and solubility.

Uniqueness

The presence of the methoxyethyl group in 5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide may enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the furan and isoxazole rings provides a unique electronic structure that could result in distinct biological activities.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

5-(furan-2-yl)-N-(1-(2-methoxyethyl)piperidin-4-yl)isoxazole-3-carboxamide, with the CAS number 1421509-97-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3O4, with a molecular weight of 319.36 g/mol. The structural features include a furan ring and an isoxazole moiety, which are known to contribute to the biological activity of similar compounds.

| Property | Value |

|---|---|

| CAS Number | 1421509-97-8 |

| Molecular Formula | C₁₆H₂₁N₃O₄ |

| Molecular Weight | 319.36 g/mol |

Research indicates that compounds containing isoxazole and piperidine structures often interact with various receptors and enzymes in the body. Specific studies have shown that derivatives similar to this compound exhibit significant activity as antagonists for adenosine receptors, particularly the A2A subtype, which plays a crucial role in neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Binding Affinity

The binding affinity of this compound to target receptors is essential for its pharmacological effects. Preliminary data suggest that it may act as an inverse agonist at the A2A receptor, promoting neuroprotective effects by modulating neurotransmitter release .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in human cancer models. The precise mechanism appears to involve apoptosis induction and cell cycle arrest .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. Notably, administration in rodent models has shown promising results in reducing tumor size and improving survival rates, suggesting a potential role in cancer therapy .

Case Studies

- Neuroprotective Effects : A study focusing on neurodegenerative models highlighted that treatment with this compound led to improved motor function and reduced neuroinflammation in mice subjected to induced Parkinson's disease .

- Antitumor Activity : In another investigation, the compound was tested against breast cancer xenografts in mice, resulting in significant tumor regression compared to control groups. The study emphasized its potential as a novel anticancer agent .

Properties

IUPAC Name |

5-(furan-2-yl)-N-[1-(2-methoxyethyl)piperidin-4-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-21-10-8-19-6-4-12(5-7-19)17-16(20)13-11-15(23-18-13)14-3-2-9-22-14/h2-3,9,11-12H,4-8,10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIRWEWFADRZQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.